Copper chromite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cupric chromite, also known as copper chromite, is an inorganic compound with the chemical formula Cu2Cr2O5. It is a black solid that is often used as a catalyst in various chemical reactions. The compound is known for its ability to catalyze hydrogenation reactions and is widely used in organic synthesis and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cupric chromite can be synthesized through the thermal decomposition of copper chromate. The traditional method involves calcining copper chromate at high temperatures, typically around 350-450°C. The reaction can be represented as: [ 2 \text{CuCrO}_4 \rightarrow 2 \text{CuCrO}_3 + \text{O}_2 ]

Another method involves the thermal decomposition of copper barium ammonium chromate. This process also requires high temperatures and results in the formation of cupric chromite along with other by-products such as barium oxide and copper oxide .

Industrial Production Methods: In industrial settings, cupric chromite is often produced by exposing copper barium ammonium chromate to temperatures of 350-450°C in a muffle furnace. The by-product copper oxide is removed using an acetic acid extraction, which involves washing with the acid, decantation, and heat drying of the remaining solid to yield isolated cupric chromite .

Analyse Des Réactions Chimiques

Types of Reactions: Cupric chromite undergoes various types of chemical reactions, including:

Oxidation: Cupric chromite can be oxidized to form higher oxidation state compounds.

Reduction: It is commonly used as a catalyst in hydrogenation reactions, where it facilitates the reduction of organic compounds.

Substitution: Cupric chromite can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions: Cupric chromite is often used in the presence of hydrogen gas for hydrogenation reactions. It can also be used with other reducing agents such as sodium borohydride. The reactions typically occur under elevated temperatures and pressures to ensure efficient catalysis .

Major Products Formed: The major products formed from reactions involving cupric chromite depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, cupric chromite can reduce furfural to furfuryl alcohol and butyraldehyde to 1-butanol .

Applications De Recherche Scientifique

Catalysis

Copper Chromite as a Catalyst:

this compound is extensively utilized as a catalyst in various chemical reactions. Its unique catalytic properties make it suitable for applications in:

- Hydrogenation Reactions: this compound serves as an effective catalyst for the hydrogenation of unsaturated hydrocarbons, enhancing reaction rates and selectivity .

- Dehydrogenation Processes: It plays a crucial role in the dehydrogenation of alcohols to produce aldehydes and ketones .

- Environmental Applications: The compound has been employed in catalytic converters to reduce harmful emissions from automotive exhaust .

Case Study: Production of Clean Energy

Recent studies have highlighted the efficacy of this compound in producing clean energy. Its application in fuel cells demonstrates its potential to enhance efficiency while minimizing environmental impact .

Electronics

Role in Semiconductor Manufacturing:

this compound is pivotal in the electronics sector, particularly in the production of semiconductors and conductive inks. Its high electrical conductivity and thermal stability make it an ideal material for:

- Conductive Inks: Used in printed electronics for flexible circuits and RFID tags.

- Semiconductor Devices: Acts as a dopant or support material in various semiconductor applications .

Pigments and Coatings

Applications in Pigments:

this compound is widely used as a pigment due to its excellent color stability and opacity. Key applications include:

- Ceramic Glazes: It imparts vibrant colors to ceramic products.

- Paints and Coatings: Utilized in industrial coatings for its durability and resistance to UV degradation .

Innovations in Pigment Production:

Recent advancements have led to the development of this compound pigments that offer enhanced heat resistance and color stability, driving demand in sectors like automotive coatings where aesthetics and durability are critical .

Biomedical Applications

Tissue Engineering:

Recent research has explored the use of this compound nanoparticles in biomedical applications, particularly in tissue engineering. A study demonstrated that incorporating this compound into nanocomposite scaffolds significantly enhanced osteogenic differentiation of human adipose-derived stem cells (hADSCs) . This application highlights its potential for:

- Bone Regenerative Medicine: The scaffold showed increased alkaline phosphatase (ALP) activity and calcium biomineralization, indicating its effectiveness in promoting bone tissue regeneration .

Mécanisme D'action

The mechanism by which cupric chromite exerts its catalytic effects involves the activation of hydrogen molecules on its surface. The compound facilitates the dissociation of hydrogen gas into atomic hydrogen, which then interacts with the substrate to achieve reduction. The presence of barium in the structure of cupric chromite helps prevent the catalyst from being reduced to an inactive form during hydrogenation reactions .

Comparaison Avec Des Composés Similaires

Cupric chromite can be compared with other similar compounds such as:

Cuprous chromite (CuCrO4): This compound has a different oxidation state for copper and chromium and exhibits different catalytic properties.

Copper(II) oxide (CuO): While also used as a catalyst, copper(II) oxide has different applications and reactivity compared to cupric chromite.

Chromium(III) oxide (Cr2O3): This compound is used in various industrial applications but does not have the same catalytic properties as cupric chromite.

Cupric chromite is unique due to its specific catalytic properties, particularly in hydrogenation reactions, and its ability to maintain activity under various reaction conditions.

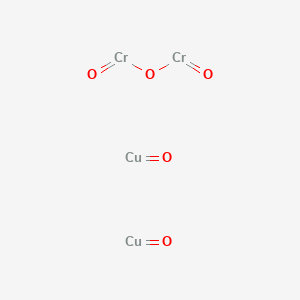

Propriétés

Numéro CAS |

12053-18-8 |

|---|---|

Formule moléculaire |

CrCuO |

Poids moléculaire |

131.54 g/mol |

Nom IUPAC |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

Clé InChI |

HFORGINKVIYNFC-UHFFFAOYSA-N |

SMILES |

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |

SMILES canonique |

[O].[Cr].[Cu] |

Key on ui other cas no. |

12053-18-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.